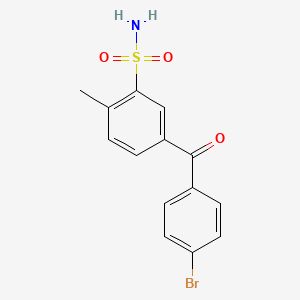![molecular formula C20H20BrClN2O2 B3460219 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B3460219.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1-piperidinyl)acetamide
Übersicht
Beschreibung
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1-piperidinyl)acetamide, also known as Boc-protected piperidine, is a chemical compound that has been widely researched in the field of medicinal chemistry. This compound has shown potential for use in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1-piperidinyl)acetamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, it was found to reduce the production of inflammatory cytokines in cells stimulated with lipopolysaccharides. In another study, it was shown to inhibit the growth of cancer cells and induce apoptosis. The compound has also been reported to have antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1-piperidinyl)acetamide in lab experiments include its potential for use in the development of new drugs and its activity against various diseases. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1-piperidinyl)acetamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer, inflammation, and bacterial infections. Another area of research is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential for use in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1-piperidinyl)acetamide has been extensively studied for its potential use in the development of new drugs. It has been shown to have activity against various diseases such as cancer, inflammation, and bacterial infections. The compound has been tested in vitro and in vivo, with promising results in several studies.
Eigenschaften
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrClN2O2/c21-14-8-9-18(23-19(25)13-24-10-4-1-5-11-24)16(12-14)20(26)15-6-2-3-7-17(15)22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYPXKYAVPZGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-bromophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3460140.png)
![4-bromo-3-{[(4-chlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B3460143.png)
![4-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3460144.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3460152.png)
![1-[(benzoylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B3460161.png)

![1,2,3,4,7,8,9,10,13,14,15,16-dodecahydrodiindazolo[2',3':3,4;2'',3'':5,6][1,3,5]triazino[1,2-b]indazole](/img/structure/B3460171.png)

![N,N'-bis[4-(acetylamino)phenyl]-2,5-biphenyldicarboxamide](/img/structure/B3460187.png)
![ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B3460196.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylnicotinamide](/img/structure/B3460207.png)
![N-[4-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3460210.png)
![3-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3460231.png)